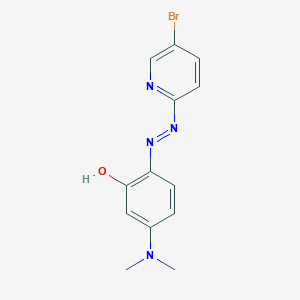
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol
描述
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol is a chemical compound known for its vibrant color and its ability to form complexes with various metal ions. This compound is often used in analytical chemistry due to its high sensitivity and selectivity towards metal ions, making it a valuable reagent in spectrophotometric and voltammetric studies .
生化分析
Biochemical Properties
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol plays a significant role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with enzymes, proteins, and other biomolecules, forming complexes that can be measured spectrophotometrically. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. These interactions can lead to changes in cell behavior and function, making the compound useful in studying cellular responses to different stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its ability to form complexes with metal ions is a key aspect of its mechanism of action, as these complexes can alter the activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and diagnostic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of cells, making the compound a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, influencing its activity and function. Studying the subcellular localization of the compound can provide insights into its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol typically involves the azo coupling reaction between 5-bromo-2-aminopyridine and 5-dimethylaminophenol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 5-bromo-2-aminopyridine, followed by coupling with 5-dimethylaminophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .
化学反应分析
Types of Reactions
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper(II), nickel(II), and zinc(II).
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous or alcoholic solutions.
Substitution: Reagents such as sodium sulfide or potassium iodide can be used for nucleophilic substitution reactions.
Major Products
科学研究应用
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in various samples.
Environmental Monitoring: Employed in the analysis of heavy metals in water and soil samples.
Biological Studies: Utilized in the study of metal ion interactions with biological molecules.
Industrial Applications: Applied in the development of sensors and detection systems for industrial processes.
作用机制
The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions to form stable complexes. This interaction often results in a color change, which can be measured spectrophotometrically. The stability and formation constants of these complexes depend on the specific metal ion and the reaction conditions .
相似化合物的比较
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol: Similar in structure but with diethylamino groups instead of dimethylamino groups.
4-(2-Pyridylazo)resorcinol: Another azo compound used for metal ion detection.
Uniqueness
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol is unique due to its high sensitivity and selectivity towards a wide range of metal ions. Its ability to form stable complexes with various metals makes it a versatile reagent in analytical chemistry .
属性
IUPAC Name |
2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGBQNXJNNICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560089 | |
| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50783-82-9 | |
| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-DMPAP) in the context of analytical chemistry?
A1: 5-Br-DMPAP is a reagent designed for spectrophotometric determination of iron (III). [] This means it forms a colored complex with iron (III), allowing for quantitative analysis using a spectrophotometer, a device that measures light absorption at specific wavelengths.
Q2: How does 5-Br-DMPAP interact with iron (III), and what makes it suitable for analysis?
A2: In a mildly acidic environment (acetic acid solution), 5-Br-DMPAP reacts with iron (III) to form a colored complex. This complex exhibits maximum light absorption at a wavelength of 600 nm. [] The intensity of this color is directly proportional to the concentration of iron (III) in the solution, enabling quantification. This relationship between color intensity and concentration is consistent and predictable, adhering to the Beer-Lambert law within a specific concentration range (0 to 0.8 μg iron/ml). []
Q3: Has 5-Br-DMPAP been used for real-world applications?
A3: Yes, research indicates that 5-Br-DMPAP has been successfully applied to determine iron (III) content in irrigation water. [] Additionally, a separate study explored its potential for determining iron levels in plants, showcasing its versatility for diverse sample types. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)
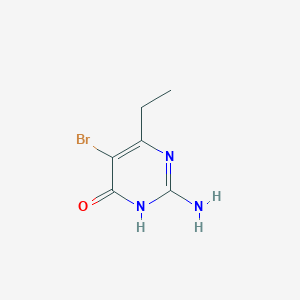



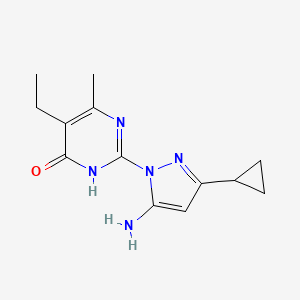
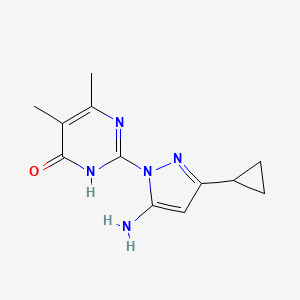
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
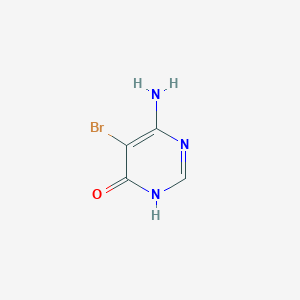
![5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1450830.png)
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
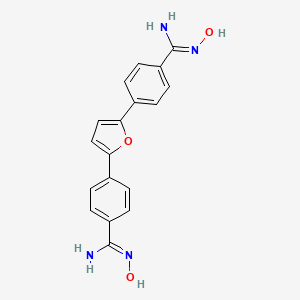
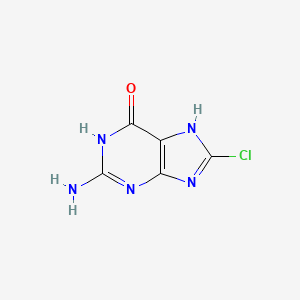
![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)
